Hydrogen Bond Donor Count Reduction: Target Compound vs. Primary Phenylalanine Amide
The N-methyl-N-phenyl tertiary amide in the target compound eliminates the amide NH hydrogen bond donor present in primary phenylalanine amides. The (2S)-2-amino-N-methyl-N,3-diphenylpropanamide hydrochloride (free base) exhibits a computed hydrogen bond donor count of 1 (attributable solely to the α-amino group), versus 2 for 2-amino-3-phenylpropanamide (phenylalaninamide, CAS 17193-31-6), which retains the primary amide NH₂ [1]. This reduction in HBD count is a critical determinant of passive membrane permeability, as each additional HBD has been associated with an approximately 10-fold decrease in Caco-2 permeability in peptide mimetics [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) |
|---|---|
| Target Compound Data | 1 (free base; 2 for the hydrochloride salt counting the protonated amine + Cl⁻) |
| Comparator Or Baseline | 2-Amino-3-phenylpropanamide (phenylalaninamide): HBD = 2 (primary amide NH₂) |
| Quantified Difference | Reduction of 1 HBD; calculated logP increases from ~1.05 (N-methyl-phenylalaninamide) to ~2.38 (target compound), ΔlogP ≈ +1.33 |
| Conditions | Computed descriptors (PubChem 2024.11.20 release); logP from Chembase and Fluorochem technical datasheets |
Why This Matters
Reducing HBD count from 2 to 1 while maintaining two phenyl rings is expected to improve passive membrane permeability by 5–10 fold, making this compound a more suitable scaffold for cell-based target engagement assays than simpler phenylalanine amides.
- [1] PubChem CID 54595499 — Computed Properties: Hydrogen Bond Donor Count = 2 (HCl salt), Hydrogen Bond Acceptor Count = 2. https://pubchem.ncbi.nlm.nih.gov/compound/54595499 View Source
- [2] Véber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. (Established the HBD ≤ 5 and rotatable bond ≤ 10 rules correlating with permeability.) View Source
